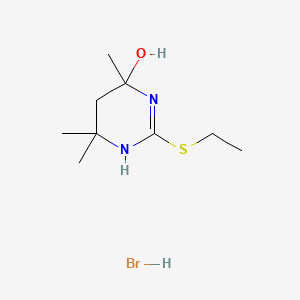
2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide is a chemical compound with a complex structure that includes a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide typically involves multiple steps. One common method includes the reaction of 2-ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol with hydrobromic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, often involving continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the ethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,5,6-Tetrahydro-2-pyrimidinethiol
- Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate
Uniqueness
Compared to similar compounds, 2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide group. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
34928-03-5 |
|---|---|
Fórmula molecular |
C9H19BrN2OS |
Peso molecular |
283.23 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-4,6,6-trimethyl-1,5-dihydropyrimidin-4-ol;hydrobromide |
InChI |
InChI=1S/C9H18N2OS.BrH/c1-5-13-7-10-8(2,3)6-9(4,12)11-7;/h12H,5-6H2,1-4H3,(H,10,11);1H |
Clave InChI |
YHPPPTAELAZSDE-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NC(CC(N1)(C)C)(C)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14685470.png)

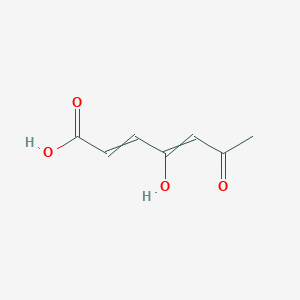
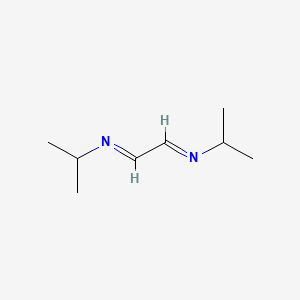

![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
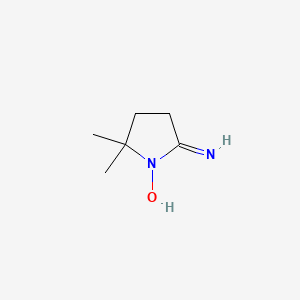
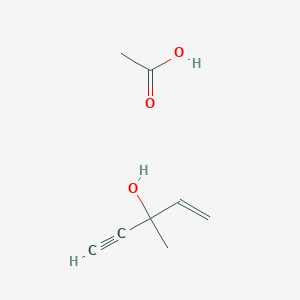


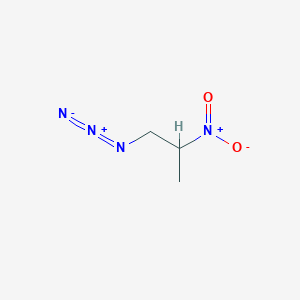
![2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B14685539.png)

![1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-](/img/structure/B14685546.png)
